molecular formula C6H2BrClFNO2 B1440696 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene CAS No. 1330583-70-4

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

Cat. No.: B1440696
CAS No.: 1330583-70-4
M. Wt: 254.44 g/mol
InChI Key: BRRBPBANQLIPKD-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 and a molecular weight of 254.44 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

Chemical Reactions Analysis

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The halogen atoms can participate in substitution reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-bromo-3-chloro-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRBPBANQLIPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276225
Record name 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330583-70-4
Record name 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330583-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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